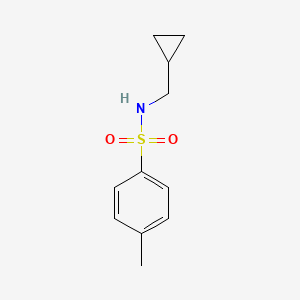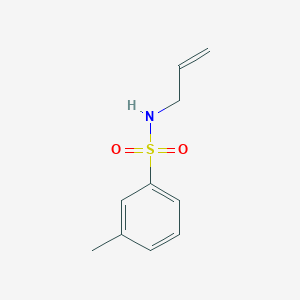
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide, also known as CPMS, is a chemical compound that has been studied for its potential applications in scientific research. CPMS is a sulfonamide derivative that has been found to have unique properties that make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-4-methylbenzenesulfonamide involves its inhibition of the enzyme carbonic anhydrase. This enzyme is responsible for catalyzing the reversible reaction between carbon dioxide and water to form bicarbonate ions and protons. Inhibition of this enzyme can lead to changes in the pH of various biological fluids, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and inhibition of their activity can have a variety of effects on neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(cyclopropylmethyl)-4-methylbenzenesulfonamide in lab experiments is its potency as an inhibitor of carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using N-(cyclopropylmethyl)-4-methylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(cyclopropylmethyl)-4-methylbenzenesulfonamide. One area of interest is the development of new analogs of N-(cyclopropylmethyl)-4-methylbenzenesulfonamide that may have improved solubility and potency as inhibitors of carbonic anhydrase. Additionally, N-(cyclopropylmethyl)-4-methylbenzenesulfonamide may have potential applications in the treatment of various neurological disorders, and further research is needed to explore these possibilities. Finally, N-(cyclopropylmethyl)-4-methylbenzenesulfonamide may also have applications in other areas of biological research, such as the study of enzyme kinetics and protein structure.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction produces N-(cyclopropylmethyl)-4-methylbenzenesulfonamide as a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has been found to be a potent inhibitor of the enzyme carbonic anhydrase. This enzyme plays a key role in regulating the pH of cerebrospinal fluid, and inhibition of this enzyme has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-2-6-11(7-3-9)15(13,14)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOMSBHCFMXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)
![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)
![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)


![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)



![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)
